Cas no 132342-07-5 ((2S,3S)-8-chloro-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-4H-chromen-4-one)

132342-07-5 structure
Productnaam:(2S,3S)-8-chloro-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-4H-chromen-4-one
(2S,3S)-8-chloro-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-4H-chromen-4-one Chemische en fysische eigenschappen
Naam en identificatie
-
- (2S,3S)-8-chloro-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-4H-chromen-4-one
- (2S-cis)-8-Chloro-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-, (2S-cis)-
- BE 14348D
- 8-Chloro-5,7,4'-trihydroxy-3-C-methylflavanone
- 8-Chloro-2(S)-3(S)-3-methyl-4',5,7-trihydroxyflavanone
- BE-14348D
- (2S,3S)-8-chloro-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrochromen-4-one
- DTXSID40157502
- BE-14348E
- 8-chloro-2(S)-3(S)-3-methyl-4',5,7-trihydroxy-flavanone
- 132342-07-5
- BE 14348E
-
- Inchi: InChI=1S/C16H13ClO5/c1-7-14(21)12-10(19)6-11(20)13(17)16(12)22-15(7)8-2-4-9(18)5-3-8/h2-7,15,18-20H,1H3
- InChI-sleutel: ZOHPKYIJNNAJAJ-UHFFFAOYSA-N
- LACHT: CC1C(Oc2c(Cl)c(O)cc(O)c2C1=O)c1ccc(O)cc1
Berekende eigenschappen
- Exacte massa: 320.04519
- Monoisotopische massa: 320.0451512g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 1
- Complexiteit: 423
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 87Ų
- XLogP3: 3.6
Experimentele eigenschappen
- PSA: 86.99
(2S,3S)-8-chloro-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-4H-chromen-4-one Gerelateerde literatuur
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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5. Book reviews
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